molecular formula C20H24N4O3 B6753226 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one

4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one

Cat. No.: B6753226
M. Wt: 368.4 g/mol
InChI Key: CFZOEPIVJHCUDB-UHFFFAOYSA-N
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Description

4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

4-[2-(1,2,4-oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-14(15-7-3-2-4-8-15)24-12-16(11-18(24)25)20(26)23-10-6-5-9-17(23)19-21-13-27-22-19/h2-4,7-8,13-14,16-17H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZOEPIVJHCUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)N3CCCCC3C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The piperidine and pyrrolidinone moieties are then introduced through subsequent reactions, often involving acylation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

What sets 4-[2-(1,2,4-Oxadiazol-3-yl)piperidine-1-carbonyl]-1-(1-phenylethyl)pyrrolidin-2-one apart is its unique combination of the 1,2,4-oxadiazole ring with piperidine and pyrrolidinone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

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